molecular formula C11H7ClN2O2S B5850207 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide

Cat. No. B5850207
M. Wt: 266.70 g/mol
InChI Key: PKYOOERRQQOZEN-XFSBKJJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide, also known as CTPI, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been studied for its potential use in a variety of scientific fields. In the field of medicine, it has been investigated for its potential as an anticancer agent. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been studied for its potential as a herbicide. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can inhibit the growth of weeds and other unwanted plants, making it a potential alternative to traditional herbicides.
In the field of materials science, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been investigated for its potential use as a polymer additive. Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can improve the mechanical properties of certain polymers, making them stronger and more durable.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or proteins in cells. For example, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide can have a range of biochemical and physiological effects. For example, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to reduce inflammation and oxidative stress in cells, which may be beneficial in a variety of disease states.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been found to be stable under a variety of conditions, making it a useful tool for studying biological processes. However, one limitation of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.

Future Directions

There are a number of future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide. One area of focus could be on further elucidating its mechanism of action, which would help to identify new targets for drug development. Additionally, research could be conducted to explore the potential use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in combination with other drugs or therapies, which may enhance its anticancer or antibacterial activity. Finally, research could be conducted to explore the potential use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in other scientific fields, such as materials science or environmental science.

Synthesis Methods

The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with thioacetamide in the presence of a catalyst. This method has been described in detail in a number of scientific publications and has been found to be efficient and reproducible.

properties

IUPAC Name

(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-8-3-10-9(15-5-16-10)2-6(8)1-7(4-13)11(14)17/h1-3H,5H2,(H2,14,17)/b7-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOOERRQQOZEN-XFSBKJJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.